

Cross-Species Analysis of Deprenyl's Longevity Benefits: A Comparative Guide

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Compound of Interest

Compound Name: Deprenyl

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This guide provides an objective comparison of **Deprenyl** (Selegiline) and its effects on longevity across various species, contrasted with other potential life-extending compounds. All quantitative data is supported by experimental evidence, with detailed methodologies provided for key studies.

I. Quantitative Lifespan Extension Data

The following tables summarize the quantitative data on lifespan extension observed in studies involving **Deprenyl** and the prominent alternative longevity compounds, Metformin and Rapamycin.

Table 1: Effects of **Deprenyl** (Selegiline) on Lifespan in Various Species

Species	Strain	Sex	Age at Start of Treatment	Dose	Route of Administration	Mean Lifespan Extension (%)	Key Findings & Citations
Rat	Wistar	Male	10 weeks	0.001 mg/kg & 0.1 mg/kg (subcutaneously, 3x/week)	Subcutaneous	Significant increase	BPAP, a related compound, was more potent. [1] [2]
Rat	Fischer 344	Male	18 months	0.25 mg/kg & 0.5 mg/kg	Not Specified	8.1% and 5.6% respectively	Higher dose (1 mg/kg) shortened lifespan. [3]
Rat	Fischer 344	Male & Female	Not Specified	0.25 mg/kg (3x/week)	Subcutaneous	8.1% (male), 6.7% (female)	Deprenyl increased lifespan in both sexes.
Mouse	NMRI	Female	23 months	0.25 mg/kg (i.p., 3x/week for 2-3 weeks)	Intraperitoneal	No significant effect	Short-term treatment showed no effect on longevity. [4]

Hamster	Syrian	Female	12 months	0.05 mg/kg/day (in food)	Oral	Significant increase	No significant effect was observed in males. [4] [5]
Dog	Beagle	Mixed	10-15 years	1 mg/kg/day	Oral	Statistically significant decrease in mortality	80% of treated dogs survived to the end of the experiment vs. 39% of placebo dogs.

Table 2: Effects of Metformin on Lifespan in Mice

Strain	Sex	Age at Start of Treatment	Dose	Route of Administration	Mean Lifespan Extension (%)	Key Findings & Citations
C57BL/6	Male	Middle Age	0.1% w/w in diet	Oral	5.83%	A higher dose (1%) was toxic and shortened lifespan.[6] [7]
B6C3F1	Male	Not Specified	0.1% w/w in diet	Oral	4.15%	Suggests effects are not strain-specific.[6]
SHR	Female	3 months	Not Specified	Not Specified	14%	The life-extending effect was abolished when treatment started at 9 or 15 months.[8]
Female	20 months	100 mg/kg/day	Oral Gavage	Shortened lifespan	Late-life intervention was detrimental in females. [8]	

Table 3: Effects of Rapamycin on Lifespan in Mice

Strain	Sex	Age at Start of Treatment	Dose	Route of Administration	Median Lifespan Extension (%)	Key Findings & Citations
Genetically Heterogeneous	Male	600 days	Not Specified	Oral (in food)	9%	Treatment started late in life was still effective. [9]
Genetically Heterogeneous	Female	600 days	Not Specified	Oral (in food)	14%	Treatment started late in life was still effective. [9]
Genetically Heterogeneous	Male	Not Specified	Threefold higher than previous studies	Not Specified	23%	Increased maximal longevity. [10]
Genetically Heterogeneous	Female	Not Specified	Threefold higher than previous studies	Not Specified	26%	Increased maximal longevity. [10]
C57BL/6	Male & Female	19 months	Not Specified	Oral (in food)	Significant improvement	Improved some health parameters. [11]

II. Experimental Protocols

A. Deprenyl (Selegiline) Longevity Studies

1. Study in Wistar Rats

- Animals: Male Wistar rats.[\[1\]](#)[\[2\]](#)

- Treatment Initiation: 10 weeks of age.[1][2]
- Dosage and Administration: 0.001 mg/kg or 0.1 mg/kg of **Deprenyl** administered subcutaneously three times a week.[1][2] A saline solution (0.5 ml/kg) was used for the control group.[1][2]
- Duration: Treatment continued until the natural death of the animals.[1][2]
- Outcome Measures: Lifespan was the primary outcome. Age-related changes in learning ability were also assessed as an indicator of aging.[1][2]

2. Study in Syrian Hamsters

- Animals: Female Syrian hamsters.[4]
- Treatment Initiation: 12 months of age.[4]
- Dosage and Administration: 0.05 mg/kg/day of Selegiline mixed in the food.[4][5]
- Duration: Chronic treatment.[4]
- Outcome Measures: Longevity and age-related decline in spontaneous alteration behavior (a measure of longer-term memory).[4]

B. Metformin Longevity Studies in Mice

- Animals: Male C57BL/6 mice.[6]
- Treatment Initiation: Middle age (54 weeks).[6]
- Dosage and Administration: 0.1% or 1% Metformin (w/w) supplemented in the diet.[6]
- Duration: Long-term, until death.[6]
- Outcome Measures: Lifespan, body weight, food consumption, energy expenditure, physical performance (rotarod and treadmill), and various serum biomarkers.[6]

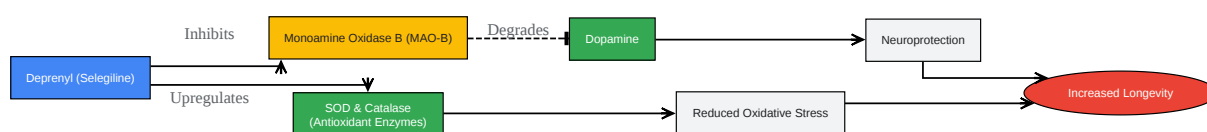
C. Rapamycin Longevity Studies in Mice

- Animals: Genetically heterogeneous mice.[9]
- Treatment Initiation: 600 days of age (late in life).[9]
- Dosage and Administration: Rapamycin was administered in the food.[9]
- Duration: Until death.[9]
- Outcome Measures: Median and maximal lifespan.[9]

III. Signaling Pathways and Experimental Workflows

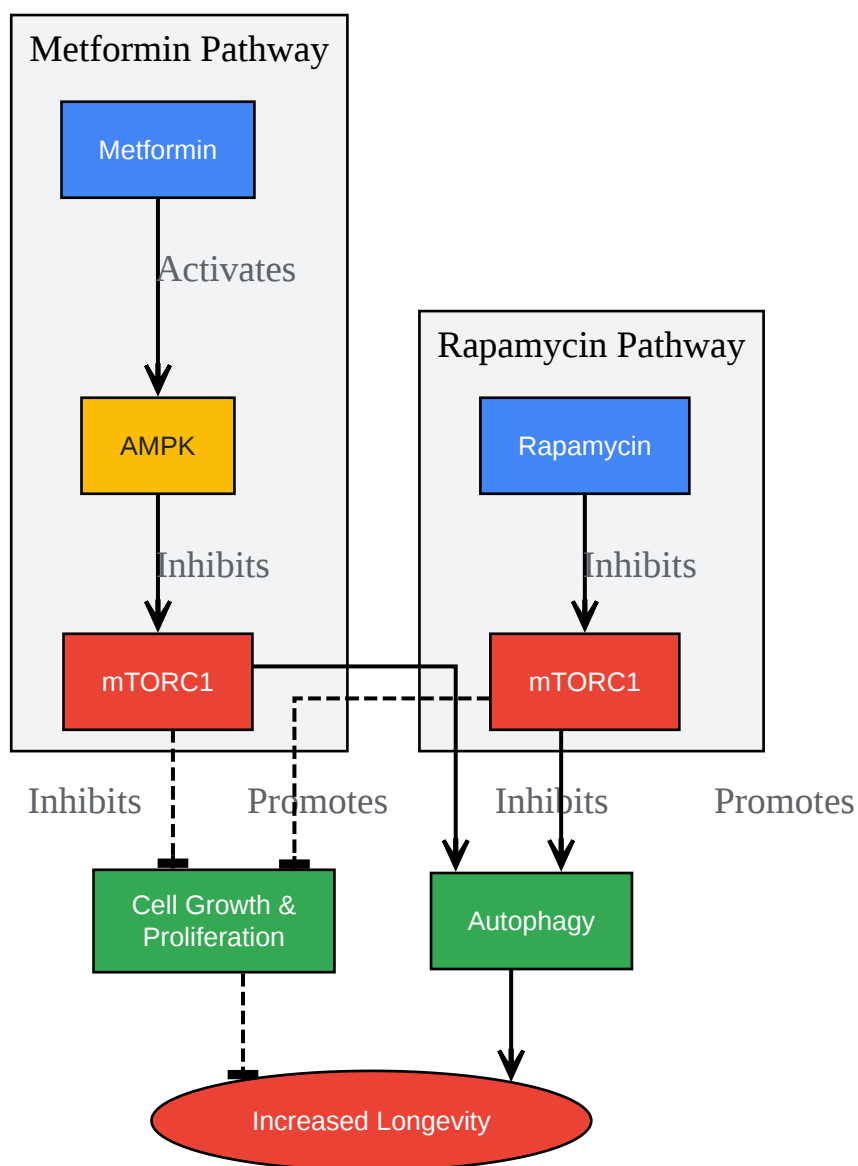
A. Signaling Pathways

The longevity effects of **Deprenyl**, Metformin, and Rapamycin are attributed to their influence on distinct cellular signaling pathways.



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Caption: **Deprenyl**'s mechanism of action for longevity.

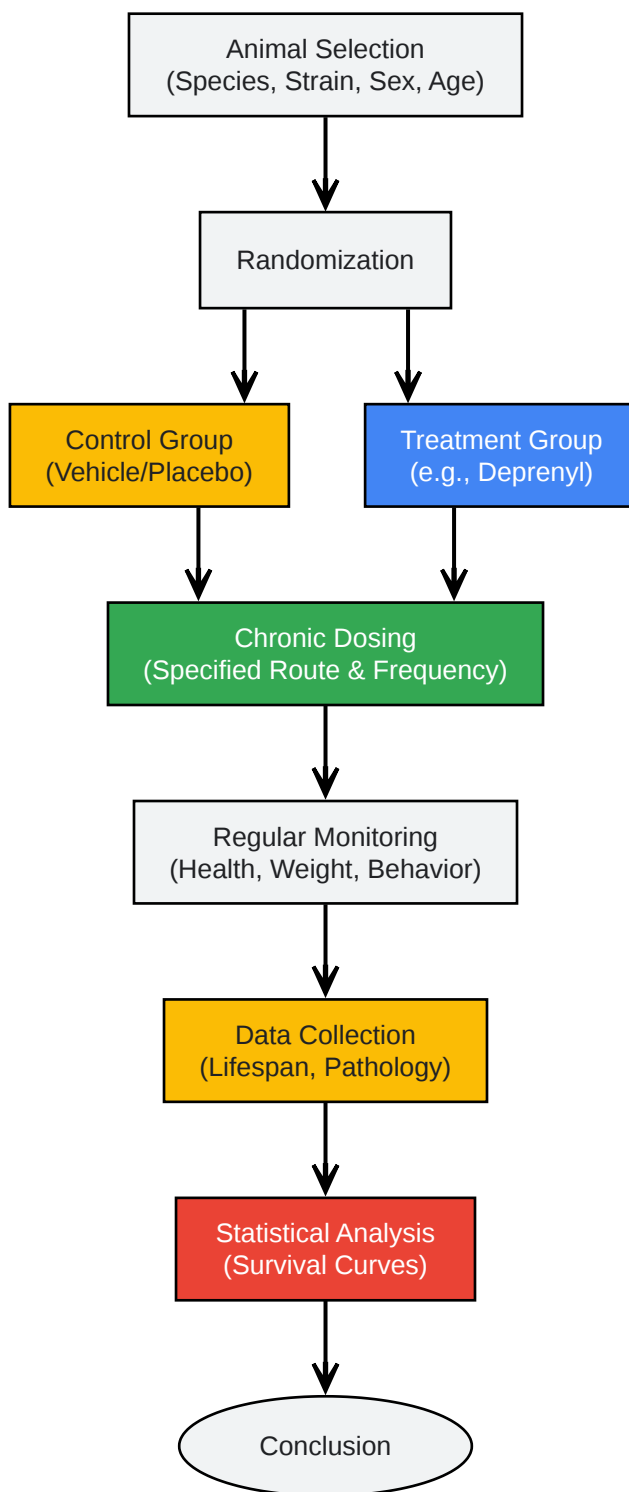


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Caption: Comparative signaling pathways of Metformin and Rapamycin.

B. Experimental Workflow

The following diagram illustrates a generalized workflow for a longevity study in rodents.



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